3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol
Description
3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with an amino group at position 6, a chlorine atom at position 4, and a propargyl alcohol moiety at position 2. The propargyl group introduces rigidity and reactivity, which may influence binding affinity and metabolic stability.
Properties
Molecular Formula |
C8H6ClN5O |
|---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
3-(6-amino-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H6ClN5O/c9-6-5-4(2-1-3-15)13-14-7(5)12-8(10)11-6/h15H,3H2,(H3,10,11,12,13,14) |
InChI Key |
GEIZKANDVQQZNH-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC1=C2C(=NN1)N=C(N=C2Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitropyrazole with propargyl alcohol under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the C4 Chloro Position
The 4-chloro group undergoes displacement reactions with nucleophiles, a key strategy for functionalizing the pyrimidine ring.
Mechanistic Insights :
-
S<sub>N</sub>Ar (nucleophilic aromatic substitution) dominates due to electron-withdrawing effects of the pyrazole ring and adjacent amino group .
-
Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the Meisenheimer complex.
Propargyl Alcohol Functionalization
The terminal alkyne and hydroxyl group enable orthogonal reactivity:
Oxidation to Ketone
| Oxidant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MnO<sub>2</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT | 3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-one | 68% | |
| Dess-Martin periodinane | THF, 0°C → RT | Same ketone | 82% |
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)
Reaction with benzyl azide:
-
Catalyst : CuSO<sub>4</sub>/sodium ascorbate
-
Conditions : H<sub>2</sub>O/tert-BuOH (1:1), RT, 12 h
-
Product : Triazole-linked conjugate
Ring-Expansion and Condensation Reactions
The amino group facilitates cyclocondensation with 1,3-bielectrophiles:
Key Observation : Electron-deficient diketones accelerate cyclization kinetics by 3.2× compared to electron-rich analogs .
Vilsmeier–Haack Formylation
The pyrazole ring undergoes C3-formylation under Vilsmeier conditions:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl<sub>3</sub>/DMF | 0°C → reflux, 48 h | 3-Formylpyrazolo[3,4-d]pyrimidine | 90% |
Mechanism :
-
POCl<sub>3</sub> and DMF generate chloromethyleneiminium ion .
-
Electrophilic attack at C3 of the pyrazole ring.
Cross-Coupling Reactions
The chloro substituent enables palladium-mediated couplings:
Esterification
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, DMAP, RT | Acetylated propargyl ester | 95% | |
| Benzoyl chloride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | Benzoyl-protected derivative | 89% |
Oxidative Dimerization
-
Reagent : Cu(OAc)<sub>2</sub> in MeOH
-
Product : 1,4-Diyne-linked dimer
Critical Reaction Parameters
-
Solvent Effects :
-
Temperature Dependence :
-
Catalyst Loading :
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Experimental validation for specific conditions is recommended due to the compound’s structural complexity .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol is in the development of anticancer agents. Studies have shown that compounds containing pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation, particularly those related to the cell cycle and apoptosis pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The introduction of an alkynol moiety in compounds like this compound significantly enhanced their potency against CDK2 and CDK9, leading to increased apoptosis in cancer cells .
Antiviral Properties
Research has also indicated that this compound may possess antiviral properties. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to inhibit viral replication. The mechanism often involves interference with viral polymerases or other essential enzymes.
Case Study:
A recent investigation highlighted the efficacy of similar compounds against the influenza virus by targeting viral RNA polymerase, thereby preventing viral replication . The structural modifications seen in this compound could enhance its effectiveness as an antiviral agent.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study:
In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative damage induced by neurotoxins. The mechanism appears to involve the modulation of signaling pathways associated with inflammation and apoptosis .
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is widely exploited in medicinal chemistry. Below is a detailed comparison of structurally related compounds, focusing on substituents, biological targets, and synthetic approaches.
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Research Findings and Contradictions
- Dual Kinase Inhibition: Compound 4b demonstrates potent dual IGF1R/Src inhibition (IC50 < 100 nM), whereas chromenone derivatives (Examples 83, 122) show broader kinase selectivity .
- Isomerization Effects : Pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines isomerize under acidic conditions, altering binding conformations and activity .
- Contradictions in Substitution : While electron-withdrawing groups (e.g., Cl, F) generally enhance target affinity, excessive fluorination (e.g., in Example 83) may reduce solubility .
Biological Activity
3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 213.63 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. Research indicates that it functions as an inhibitor of several kinases, including Janus kinases (JAKs), which play a crucial role in cell signaling pathways associated with inflammation and cancer.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound:
-
In Vitro Studies : The compound has been tested against various human cancer cell lines, including:
- Lung carcinoma (A549)
- Breast adenocarcinoma (MCF7)
- Colon adenocarcinoma (HT29)
-
Mechanisms of Action : The anticancer effects are believed to involve:
- Inhibition of cell proliferation through apoptosis induction.
- Disruption of angiogenesis by inhibiting vascular endothelial growth factor receptor (VEGFR).
- Modulation of immune responses via JAK inhibition.
Case Studies
Several case studies highlight the efficacy of this compound in specific cancer types:
| Study | Cancer Type | CC (µM) | Comparison Drug | Comparison Drug CC (µM) |
|---|---|---|---|---|
| Study 1 | Lung Carcinoma | 45.2 | Cisplatin | 47.2 |
| Study 2 | Breast Adenocarcinoma | 60.5 | Fluorouracil | 381.2 |
| Study 3 | Colon Adenocarcinoma | 58.4 | Cisplatin | 47.2 |
These findings suggest that the compound is not only effective but may also present a lower toxicity profile compared to traditional chemotherapeutics.
Pharmacological Properties
The pharmacokinetic profile of the compound indicates favorable properties for drug development:
- Absorption : High bioavailability due to its small molecular size.
- Distribution : Effective penetration into tissues, particularly in tumors.
- Metabolism : Metabolized primarily in the liver with minimal first-pass metabolism.
- Excretion : Primarily renal excretion.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, dry acetonitrile, 60°C | 65–78% | |
| Cyclization | Diazomethane, –20°C, 48 hr | 52–89% | |
| Purification | Ethyl acetate/hexane (1:4) | N/A |
Basic: How is structural confirmation achieved for this compound?
Answer:
A combination of analytical techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 8.27 ppm for pyrimidine rings) and carbon frameworks .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [MH⁺] at m/z 374.2 for related compounds) .
- X-Ray Powder Diffraction (XRPD) : Provides crystallographic data; peaks at 2θ = 12.5°, 15.8° indicate crystalline purity .
Advanced: How can reaction yields be optimized during derivative synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation steps .
- Temperature Control : Low temperatures (–20°C) minimize side reactions in cyclization steps .
- Catalysis : Triethylamine or K₂CO₃ improves reaction rates in nucleophilic substitutions .
- Green Chemistry : Microwave-assisted synthesis reduces reaction times (e.g., from 48 hr to 2 hr) in analogous systems .
Advanced: How to resolve solubility challenges during purification?
Answer:
- Recrystallization Solvents : Methanol or 2-propanol for polar intermediates; hexane/ethyl acetate mixtures for non-polar derivatives .
- Gradient Chromatography : Adjusting ethyl acetate ratios (1:4 to 1:1) enhances separation of closely related impurities .
- Acid/Base Treatment : Hydrochloric acid (1 M) aids in salt formation for improved crystallinity .
Basic: What are the stability and storage recommendations?
Answer:
- Stability : Sensitive to light and moisture due to the propargyl alcohol moiety. Degradation observed at >40°C .
- Storage : Store in amber vials at –20°C under inert gas (N₂ or Ar). Use desiccants (silica gel) to prevent hydrolysis .
Advanced: How to address contradictory data in published synthetic protocols?
Answer:
- Case Study : reports alkylation in acetonitrile (65% yield), while uses DMF (92% yield).
- Resolution : Conduct controlled experiments comparing solvents, and validate purity via HPLC. DMF may enhance solubility but introduce impurities requiring rigorous washing .
Advanced: What is the role of the propargyl alcohol group in reactivity?
Answer:
- Alkyne Reactivity : The terminal alkyne participates in Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .
- Hydrogen Bonding : The –OH group stabilizes intermediates via intramolecular H-bonding, influencing regioselectivity in substitutions .
Advanced: How to analyze regioselectivity in halogenation reactions?
Answer:
- Computational Modeling : DFT calculations predict electrophilic attack at C4 over C6 due to lower activation energy .
- Experimental Validation : LC-MS monitors reaction intermediates; chlorination at C4 is favored in acidic conditions (e.g., HCl/NaNO₂) .
Basic: What safety precautions are required during handling?
Answer:
- PPE : Gloves, goggles, and lab coats mandatory. Use fume hoods due to potential dust inhalation .
- Spill Management : Absorb with vermiculite; avoid water to prevent dispersion of toxic particulates .
Advanced: How to design SAR studies for pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
